molecular formula C17H11N3O2 B14266695 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid CAS No. 189176-62-3

2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid

Cat. No.: B14266695
CAS No.: 189176-62-3
M. Wt: 289.29 g/mol
InChI Key: FYCWDZYAQYHMHH-UHFFFAOYSA-N
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Description

2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is a compound that contains both an azide group and a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(phenanthren-9-YL)prop-2-enoic acid with sodium azide under suitable conditions to introduce the azide group .

Industrial Production Methods

While specific industrial production methods for 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Sodium azide for azide introduction.
  • Catalysts such as copper(I) for cycloaddition reactions.

Major Products Formed

The major products formed from these reactions include triazole derivatives, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Potential use in bioconjugation and labeling of biomolecules.

    Medicine: Exploration of its derivatives for potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is unique due to the presence of both an azide group and a phenanthrene moiety

Properties

189176-62-3

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

2-azido-3-phenanthren-9-ylprop-2-enoic acid

InChI

InChI=1S/C17H11N3O2/c18-20-19-16(17(21)22)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H,(H,21,22)

InChI Key

FYCWDZYAQYHMHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=C(C(=O)O)N=[N+]=[N-]

Origin of Product

United States

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